molecular formula C10H9NO8S B7960153 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid

2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid

Cat. No.: B7960153
M. Wt: 303.25 g/mol
InChI Key: POVXPGPAWCAGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is a chemical compound with a molecular weight of 303.25 g/mol. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a methanesulfonyl group and a nitro group attached to a phenyl ring, which is further connected to a propanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid typically involves the nitration of 4-methanesulfonylphenyl derivatives followed by the introduction of the propanedioic acid group. One common method involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The reaction conditions often require controlled temperatures to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methanesulfonylphenyl)propanedioic acid
  • 2-(4-Nitrophenyl)propanedioic acid
  • 2-(4-Methanesulfonyl-2-aminophenyl)propanedioic acid

Uniqueness

2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is unique due to the presence of both methanesulfonyl and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO8S/c1-20(18,19)5-2-3-6(7(4-5)11(16)17)8(9(12)13)10(14)15/h2-4,8H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVXPGPAWCAGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.